A Comprehensive Technical Guide to Potassium 4-Iodobenzenesulfonate: Synthesis, Applications, and Experimental Protocols
A Comprehensive Technical Guide to Potassium 4-Iodobenzenesulfonate: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-iodobenzenesulfonate is an important chemical intermediate, finding significant application in organic synthesis and the development of novel pharmaceutical agents. Its structure, featuring a reactive iodine atom and a solubilizing sulfonate group, makes it a versatile building block in the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a detailed, field-proven synthesis protocol, and a practical example of its application in modern cross-coupling chemistry, a cornerstone of drug discovery.
CAS Number: 13035-63-7[1][2][3][4]
Synonyms:
An alternative CAS number, 166902-23-4, is also occasionally referenced for this compound.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of Potassium 4-iodobenzenesulfonate is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction design to purification and formulation.
| Property | Value | Source |
| Molecular Formula | C₆H₄IKO₃S | [3][4] |
| Molecular Weight | 322.16 g/mol | [3][4] |
| Appearance | Solid | [7] |
| Density | 2.115 g/cm³ | [1][2] |
| LogP | 2.27610 | [1][2] |
| Refractive Index | 1.667 | [1][2] |
| Storage Temperature | Room Temperature, Keep in dark place, Inert atmosphere | [7] |
Synthesis and Purification: A Validated Protocol
The synthesis of Potassium 4-iodobenzenesulfonate can be reliably achieved through a two-step process involving the diazotization of sulfanilic acid followed by a Sandmeyer-type iodination reaction. This method is advantageous due to the ready availability and low cost of the starting material, sulfanilic acid.
Diagram of the Synthetic Pathway
Caption: Synthetic route to Potassium 4-iodobenzenesulfonate.
Detailed Experimental Protocol: Synthesis
Materials:
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ice
Procedure:
-
Diazotization of Sulfanilic Acid:
-
In a beaker, dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite. The temperature must be maintained below 5 °C to ensure the stability of the diazonium salt.
-
In a separate vessel, prepare a solution of concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold sulfanilic acid/sodium nitrite solution to the cold hydrochloric acid with vigorous stirring. The formation of the diazonium salt is indicated by a slight color change. The reaction is typically complete within 30 minutes.
-
-
Iodination Reaction:
-
Prepare a concentrated aqueous solution of potassium iodide.
-
Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve, and a dark precipitate of the crude product will form.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
Detailed Experimental Protocol: Purification by Recrystallization
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Procedure:
-
Dissolution:
-
Transfer the crude Potassium 4-iodobenzenesulfonate to a beaker.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. The high solubility of the potassium salt in water makes it a suitable solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. The charcoal will adsorb colored impurities.
-
Hot filter the solution to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the beaker in an ice bath to maximize the yield of the crystalline product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
Potassium 4-iodobenzenesulfonate serves as a valuable aryl iodide precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds. The sulfonate group can enhance the solubility of the starting material and intermediates in aqueous or biphasic reaction media, contributing to greener and more efficient synthetic processes.
Diagram of a Representative Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Potassium 4-iodobenzenesulfonate
-
An appropriate arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and water)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add Potassium 4-iodobenzenesulfonate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to create an oxygen-free atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium catalyst and the solvent system. The use of a biphasic solvent system like toluene/water can be advantageous for reactants with varying polarities.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl sulfonate.
-
Analytical Characterization
The identity and purity of Potassium 4-iodobenzenesulfonate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern, two doublets in the aromatic region would be anticipated.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching) and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Safety and Handling
As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for Potassium 4-iodobenzenesulfonate may not be readily available from all suppliers, the following general guidelines for handling aryl sulfonates and iodo compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Potassium 4-iodobenzenesulfonate | CAS#:13035-63-7 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals (Basel).
-
Potassium 4-iodobenzenesulfonate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 4, 2026, from [Link]
-
Potassium 4-iodobenzenesulfonate | C6H4IKO3S | CID 23713562. (n.d.). Retrieved January 4, 2026, from [Link]
- Sandmeyer reaction. (2023). In Wikipedia.
-
The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. (n.d.). Retrieved January 4, 2026, from [Link]
-
13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). (n.d.). Retrieved January 4, 2026, from [Link]
- A general electrochemical strategy for the Sandmeyer reaction. (2018). Chemical Science.
- A General Electrochemical Strategy for Sandmeyer Reaction. (2018).
-
Sandmeyer Reaction. (n.d.). Retrieved January 4, 2026, from [Link]
-
1H NMR Spectrum (LMDB00944). (n.d.). Retrieved January 4, 2026, from [Link]
- Suzuki–Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. (2012). The Journal of Organic Chemistry.
-
(K) Potassium NMR. (n.d.). Retrieved January 4, 2026, from [Link]
-
Potassium sulfate. (n.d.). In NIST WebBook. Retrieved January 4, 2026, from [Link]
-
4-Iodobenzenesulfonic acid potassium-salt. (n.d.). Retrieved January 4, 2026, from [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules.
- Fourier Transform-Infrared (FT-IR) spectrum of KAl(SO 4 ) 2 •12H 2 O. (n.d.).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020).
- The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. (2022).
- FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. (2010).
- Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes. (2019). Plants.
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